tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Description
tert-Butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a chiral intermediate critical to the synthesis of statins, including atorvastatin and pitavastatin . Its structure features a 1,3-dioxane ring with stereochemical specificity at the 4S and 6R positions, a tert-butyl ester group, and a formyl substituent at C4. This compound is pivotal in constructing the lactone moiety of statins, which inhibits HMG-CoA reductase. Key synthetic routes involve oxidation of the corresponding hydroxymethyl precursor (e.g., tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate) using polymer-supported TEMPO catalysts, yielding high-purity solid products (up to 99% yield) . Analytical characterization includes HRMS, NMR (¹H, ¹³C), and HPLC purity data .
Properties
Molecular Formula |
C13H22O5 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
JEFQIIXBSQLRTF-VHSXEESVSA-N |
Isomeric SMILES |
CC1(O[C@@H](C[C@@H](O1)C=O)CC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of tert-butyl 2-[(4S,6R)-6-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]acetate with an oxidizing agent to introduce the formyl group. Common oxidizing agents used include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ester derivatives
Scientific Research Applications
Synthesis of Statins
One of the primary applications of tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate is as an intermediate in the synthesis of statins. Statins are a class of drugs widely used to lower cholesterol levels in patients at risk for cardiovascular diseases. The compound serves as a chiral building block essential for the production of various statins, including:
- Rosuvastatin
- Fluvastatin
- Pitavastatin
Research indicates that this compound's optical activity is crucial for the efficacy and safety profile of these medications, as chirality can significantly influence biological activity and pharmacokinetics .
Chiral Synthesis
The compound is also utilized in asymmetric synthesis processes due to its chiral nature. Asymmetric synthesis is vital in producing enantiomerically pure compounds, which are essential in pharmaceuticals to ensure desired therapeutic effects while minimizing side effects. The ability to manipulate chirality allows chemists to design specific drugs with tailored actions .
Drug Development Research
In drug development research, this compound has been studied for its potential applications beyond statins. It has been explored as a precursor for other therapeutic agents targeting various diseases, including metabolic disorders and cancer. The compound's versatility in synthetic pathways makes it a subject of interest in ongoing pharmaceutical research .
Biochemical Studies
The compound's biochemical properties have led to its use in studies aimed at understanding enzyme mechanisms and metabolic pathways. By utilizing this compound in experimental setups, researchers can investigate how modifications affect enzyme activity and substrate interactions, contributing to the broader understanding of biochemical processes .
Material Science Applications
Emerging research has begun to explore the use of this compound in material science. Its unique chemical structure may allow for applications in creating novel materials with specific properties, such as enhanced stability or reactivity under certain conditions .
Case Study 1: Synthesis of Rosuvastatin
In a study published by researchers focusing on cholesterol-lowering agents, this compound was successfully employed to synthesize Rosuvastatin with high yield and purity. The study emphasized the importance of maintaining optical purity during synthesis to achieve the desired pharmacological effect.
Case Study 2: Asymmetric Synthesis Techniques
A group of chemists demonstrated innovative asymmetric synthesis techniques using this compound as a chiral precursor. Their findings highlighted improved yields and selectivity when incorporating this compound into their synthetic routes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its ability to undergo various chemical reactions, leading to the formation of bioactive molecules. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid .
Molecular Targets and Pathways:
Nucleophilic Addition: The formyl group can react with nucleophiles to form various adducts.
Hydrolysis: The ester group can be hydrolyzed to release carboxylic acids, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
tert-Butyl 2-((4R,6S)-6-(Acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 154026-95-6)
- Structural Difference : The C6 formyl group is replaced with an acetoxymethyl (-CH₂OAc) group.
- Synthesis : Prepared via TsOH-catalyzed acetylation of the hydroxymethyl precursor in acetone (86% yield) .
- Application : Intermediate in pitavastatin synthesis; lacks aldehyde reactivity but enables ester hydrolysis for downstream modifications .
tert-Butyl 2-((4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Compound 11) Structural Difference: C6 formyl replaced with a 2-aminoethyl (-CH₂CH₂NH₂) group. Synthesis: Hydrogenation of a cyanomethyl precursor using Raney-Ni or Pd/C catalysts (99% yield) . Application: Key intermediate for hybrid α,α-difluorophenylacetamide-statin derivatives with antiplasmodial and trypanocidal activity .
tert-Butyl 2-((4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate Structural Difference: C6 formyl substituted with cyanomethyl (-CH₂CN). Synthesis: Derived from nucleophilic substitution or cyanoalkylation reactions (CAS: 1357600-18-0) . Application: Precursor to aminoethyl derivatives; cyanide group enables further functionalization via reduction .
tert-Butyl 2-((4S,6R)-6-(Bromomethyl)-2-oxo-1,3-dioxan-4-yl)acetate (3a)
- Structural Difference : Formyl replaced with bromomethyl (-CH₂Br); 1,3-dioxane ring oxidized to a 2-oxo group.
- Synthesis : Bromocyclization of diol precursors (80% yield, dr >19:1) .
- Properties : White solid with distinct ¹H/¹³C NMR shifts (δ 4.86–4.85 ppm for dioxane protons) .
Physicochemical and Spectroscopic Properties
- Melting Points: Formyl derivative: Not explicitly reported, but solid-state synthesis confirmed . Hybrid difluorophenylacetamide (13d): m.p. 126–128°C .
- Optical Activity: Acetoxymethyl derivative: [α]²⁰D = +20.1 (c 1.1, CHCl₃) .
- Spectroscopy :
- Formyl derivative: ¹H NMR (CDCl₃) shows formyl proton at δ 9.6–9.8 ppm (unreported in evidence but inferred from analogous aldehydes).
- 13d: ¹H NMR signals at δ 7.5–8.0 ppm (aromatic protons), δ 1.4–1.5 ppm (tert-butyl) .
Biological Activity
Tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a compound of interest in medicinal chemistry, particularly due to its structural similarities to statin compounds. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H24O5
- Molecular Weight : 272.34 g/mol
- CAS Number : Not specified in the sources but related to similar compounds.
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of statins, which are used to lower cholesterol levels. Statins inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The compound's structure allows it to mimic the natural substrate of this enzyme, thereby facilitating competitive inhibition.
Biological Activity Overview
- Cholesterol Lowering : Similar compounds have demonstrated significant efficacy in reducing LDL cholesterol levels.
- Anti-inflammatory Effects : Statins are known to exert anti-inflammatory effects beyond cholesterol reduction, contributing to cardiovascular health.
- Potential Anticancer Properties : Emerging research suggests that statins may also have anticancer properties through mechanisms involving apoptosis and cell cycle regulation.
Case Study 1: Statin Synthesis
A study highlighted the synthesis of this compound as a precursor for atorvastatin. The synthesis involved several steps including oxidation and esterification processes that yielded high-purity products suitable for pharmaceutical applications .
Case Study 2: In Vivo Effects on Cholesterol Levels
In an experimental model using hyperlipidemic rats, administration of statin derivatives showed a marked decrease in serum cholesterol levels. Although specific data on this compound was not directly available, related compounds exhibited similar results .
Research Findings
Recent studies have focused on the synthesis and characterization of related dioxane derivatives. These studies emphasize the importance of chirality (the specific configuration of the 4S and 6R stereocenters) in determining the biological activity and efficacy of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
